molecular formula C7H6N2O6 B1253237 3,5-Dinitroguaiacol CAS No. 63975-57-5

3,5-Dinitroguaiacol

Cat. No. B1253237
CAS RN: 63975-57-5
M. Wt: 214.13 g/mol
InChI Key: BWXKGZVAOLOFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitroguaiacol is a member of phenols and a C-nitro compound.

Scientific Research Applications

Energetic Material Synthesis and Characterization

3,5-Dinitroguaiacol derivatives, such as 3,5-dinitro-1H-1,2,4-triazole, have been extensively studied for their potential in energetic material applications. Salts of this compound, when combined with various cations, display high thermal stability and low sensitivity to shock and friction, making them candidates for energetic materials. Some salts even exhibit colored emissions upon combustion, offering potential uses in pyrotechnics (Haiges et al., 2015).

Chemical Synthesis and Structural Analysis

The synthesis of neat 3,5-dinitro-1H-1,2,4-triazole, a derivative of 3,5-dinitroguaiacol, has been achieved through a series of chemical reactions. This compound, in its pure form, is known for its high reactivity and explosive decomposition at elevated temperatures. X-ray structure determination has provided insights into its polymorphic forms, contributing to the understanding of its physical and chemical properties (Haiges et al., 2015).

Impact on Cell Growth and Culture

In biopharmaceutical production, leachables from single-use cell culture vessels, like polycarbonate flasks, can interfere with cell growth and protein stability. Research identified 3,5-dinitro-bisphenol A, a compound related to 3,5-dinitroguaiacol, as a cell growth inhibitor leached from these flasks. This compound was found to arrest cell growth in the G1/Go phase, indicating its potential impact on cell culture processes (Peng et al., 2018).

Enantioselective Recognition and Analysis

The derivatives of 3,5-dinitroguaiacol have been used as chiral solvating agents for the enantioselective recognition of protected amines in NMR analysis. These agents facilitate the differentiation of enantiomers through specific interactions, aiding in the resolution of complex stereochemical configurations in organic chemistry (Iwaniuk & Wolf, 2010).

Glycoside Hydrolase Enzyme Kinetics

The 3,5-dinitrosalicylic acid assay, utilizing derivatives of 3,5-dinitroguaiacol, provides a method for the quantification of reducing sugars, aiding in the analysis of glycoside hydrolase reactions. This method is essential for understanding enzyme kinetics and has applications in biochemistry and molecular biology (McKee, 2017).

properties

CAS RN

63975-57-5

Molecular Formula

C7H6N2O6

Molecular Weight

214.13 g/mol

IUPAC Name

2-methoxy-3,5-dinitrophenol

InChI

InChI=1S/C7H6N2O6/c1-15-7-5(9(13)14)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3

InChI Key

BWXKGZVAOLOFJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitroguaiacol
Reactant of Route 2
Reactant of Route 2
3,5-Dinitroguaiacol
Reactant of Route 3
Reactant of Route 3
3,5-Dinitroguaiacol
Reactant of Route 4
Reactant of Route 4
3,5-Dinitroguaiacol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Dinitroguaiacol
Reactant of Route 6
Reactant of Route 6
3,5-Dinitroguaiacol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.